

The Enduring Legacy of Dithiocarbamates: A Journey from Industrial Catalyst to Therapeutic Hope

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Compound of Interest

Compound Name: *Copper dimethyldithiocarbamate*

Cat. No.: *B093871*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates, a class of organosulfur compounds, have traversed a remarkable scientific journey, evolving from their humble origins as industrial agents to becoming a focal point of advanced therapeutic research. Their unique chemical properties, particularly their ability to chelate metals, have paved the way for a diverse range of applications, from agriculture to medicine. This technical guide delves into the rich history of dithiocarbamate discovery, provides detailed experimental protocols for their synthesis and characterization, and explores their intricate interactions with key cellular signaling pathways.

A Chronicle of Discovery and Application

The story of dithiocarbamates begins in the mid-19th century, with the first report of dithiocarbamic acids by Debus in 1850.^[1] However, their first significant application emerged in the 1880s as catalysts in the rubber vulcanization process, a role they continue to play in modern industry.^[2] The fungicidal properties of dithiocarbamates were unveiled in 1934 by W. H. Tisdale and I. Williams, a discovery that revolutionized agriculture.^[3] This led to the patenting of the first dithiocarbamate fungicide, nabam, in 1943.^[2]

The mid-20th century marked the entry of dithiocarbamates into the medical field. The most notable example is disulfiram (Antabuse), the active metabolite of which is diethyldithiocarbamate (DDC), which has been used for the treatment of alcohol use disorder since the 1950s.^[2] In recent decades, research has illuminated the potential of dithiocarbamates in treating a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.^[2] This has been fueled by the discovery of their ability to inhibit crucial cellular machinery like the proteasome and modulate key signaling pathways such as NF-κB.^{[2][4]}

Synthesis and Characterization: Experimental Protocols

The synthesis of dithiocarbamates is typically a straightforward process involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.

General Experimental Protocol for the Synthesis of Sodium Dithiocarbamates

This protocol describes a common method for synthesizing sodium dithiocarbamate salts.

Materials:

- Appropriate primary or secondary amine (1.0 eq)
- Carbon disulfide (CS_2) (1.1 eq)
- Sodium hydroxide (NaOH) (1.0 eq)
- Ethanol or water (solvent)
- Diethyl ether (for washing)

Procedure:

- Dissolve the amine in the chosen solvent (ethanol or water) in a flask and cool the mixture in an ice bath.

- Slowly add carbon disulfide to the cooled amine solution with constant stirring.
- Add a solution of sodium hydroxide dropwise to the reaction mixture, maintaining the low temperature.
- Continue stirring the mixture for a specified time (typically 1-4 hours) until a precipitate forms.
- Collect the solid product by filtration.
- Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.
- Dry the final product under vacuum.

Characterization Techniques

The structural elucidation of newly synthesized dithiocarbamate compounds is crucial and is typically achieved through a combination of spectroscopic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups in dithiocarbamate derivatives.

- **Sample Preparation (KBr Pellet Method):**
 - Grind 1-2 mg of the dry dithiocarbamate sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Acquire the FT-IR spectrum, typically in the range of 4000-400 cm^{-1} .^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

- **Sample Preparation:**

- Dissolve 5-10 mg of the dithiocarbamate sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire the ¹H and ¹³C NMR spectra.

Quantitative Data Summary

The following tables summarize key quantitative data for various dithiocarbamate compounds, providing a basis for comparison and further research.

Table 1: Characteristic FT-IR Absorption Bands for Dithiocarbamates

Vibrational Mode	Typical Wavenumber Range (cm ⁻¹)	Significance
v(C-N) (Thioureide band)	1450 - 1550	Indicates the degree of double bond character in the C-N bond. A higher frequency suggests greater double bond character. [5] [6] [7] [8]
v(C-S)	950 - 1050	A single sharp band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand to a metal. [5] [6] [7]
v(M-S)	300 - 450	Confirms the coordination of the sulfur atoms to a metal center. [6]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Dithiocarbamate Derivatives

Nucleus	Functional Group	Typical Chemical Shift (ppm)
¹ H	N-H (Primary/Secondary Amines)	8.0 - 9.0 (broad)[9]
¹ H	Alkyl groups attached to Nitrogen	1.0 - 4.0[9]
¹³ C	C=S (Thiocarbonyl)	190 - 210[10]
¹³ C	Alkyl carbons attached to Nitrogen	30 - 60[9]

Table 3: Cytotoxicity and Proteasome Inhibitory Activity of Selected Dithiocarbamate Compounds

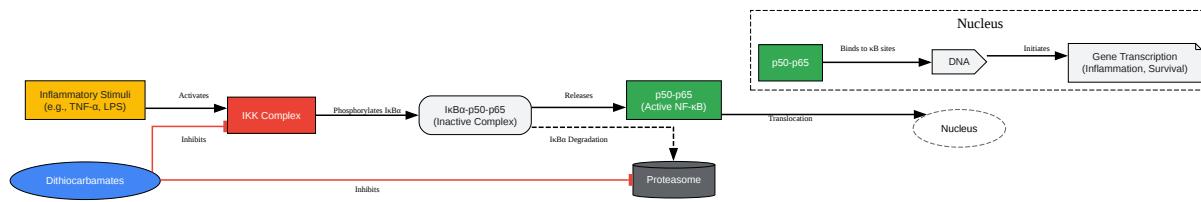
Compound	Cell Line	Assay	IC ₅₀ (μM)	Reference
Au(DMDT)Br ₂	Purified 20S Proteasome	Chymotrypsin-like activity	7.4	[4]
Au(DMDT)Br ₂	MDA-MB-231 (Breast Cancer)	26S Proteasome in intact cells	10-20	[4]
Disulfiram/Copper	Various Cancer Cell Lines	Cytotoxicity	Varies	[11]
Emetine	LNCaP, PC3,			
Dithiocarbamate Derivatives	DU145 (Prostate Cancer)	Cytotoxicity	Varies with time	[12]

Signaling Pathways and Experimental Workflows

Dithiocarbamates exert their biological effects by modulating complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

Inhibition of the NF-κB Signaling Pathway by Dithiocarbamates

Dithiocarbamates are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. They primarily act by preventing the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p50-p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[13][14][15][16]

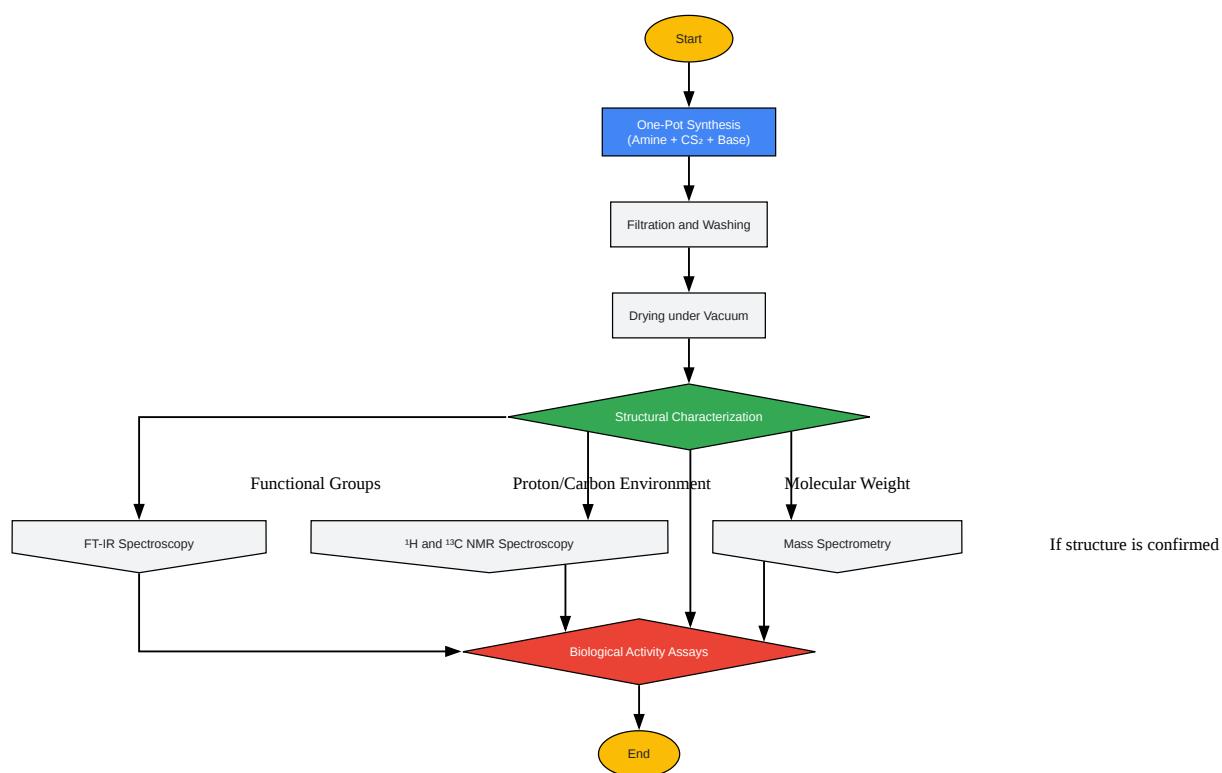


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Dithiocarbamate inhibition of the NF-κB pathway.

Workflow for Dithiocarbamate Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and subsequent characterization of dithiocarbamate compounds.

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Experimental workflow for dithiocarbamate compounds.

Conclusion

From their serendipitous discovery to their rational design as targeted therapeutics, dithiocarbamates have demonstrated remarkable versatility. Their rich history is a testament to the continuous evolution of chemical sciences and their profound impact on various industries and human health. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists, empowering them to further explore the vast potential of this fascinating class of compounds and contribute to the next chapter of their enduring legacy.

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